Acetic acid;3-(1-tributylstannylethenyl)phenol
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Overview
Description
Acetic acid;3-(1-tributylstannylethenyl)phenol is a specialized organic compound that features both acetic acid and phenol functional groups, along with a tributylstannyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(1-tributylstannylethenyl)phenol typically involves the reaction of 3-(1-tributylstannylethenyl)phenol with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(1-tributylstannylethenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;3-(1-tributylstannylethenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;3-(1-tributylstannylethenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the tributylstannyl group can engage in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;3-(1-trimethylstannylethenyl)phenol
- Acetic acid;3-(1-triphenylstannylethenyl)phenol
- Acetic acid;3-(1-triethylstannylethenyl)phenol
Uniqueness
Acetic acid;3-(1-tributylstannylethenyl)phenol is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties compared to its trimethyl, triphenyl, and triethyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
189072-62-6 |
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Molecular Formula |
C22H38O3Sn |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
acetic acid;3-(1-tributylstannylethenyl)phenol |
InChI |
InChI=1S/C8H7O.3C4H9.C2H4O2.Sn/c1-2-7-4-3-5-8(9)6-7;3*1-3-4-2;1-2(3)4;/h3-6,9H,1H2;3*1,3-4H2,2H3;1H3,(H,3,4); |
InChI Key |
PJGJUXOXHNBBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C1=CC(=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
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